N-(2'-(S)-hydroxynervonoyl)-D-erythro-sphingosine

Cancer biology Ceramide signaling Stereochemistry-activity relationships

Generic C24:1 ceramides cannot resolve stereospecific biological effects, confounding apoptosis, metabolic, and barrier-function studies. This rigorously defined (2′S)-hydroxy enantiomer (CAS 1246298-51-0) directly addresses that gap: - Pairwise (S)-vs-(R) enantiomer comparison: ~2.7-fold differential growth suppression & distinct metabolic routing in MCF7 cells. - Controlled perturbation of orthorhombic lipid packing in stratum corneum barrier models. - Stereochemically tagged metabolic tracer for ceramidase/glucosylceramide synthase substrate-specificity studies. Supplied >99% (TLC), powder; shipped on dry ice.

Molecular Formula C42H81NO4
Molecular Weight 664.1 g/mol
Cat. No. B12063631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2'-(S)-hydroxynervonoyl)-D-erythro-sphingosine
Molecular FormulaC42H81NO4
Molecular Weight664.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O
InChIInChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17+,36-34+
InChIKeyAEJPDHWODCHVKB-LRTHYCSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24:1(2S-OH) Ceramide — Overview and Characterization


N-(2'-(S)-Hydroxynervonoyl)-D-erythro-sphingosine (24:1(2S-OH) Ceramide, CAS 1246298-51-0) is a synthetic, stereochemically defined hydroxylated ceramide comprising a D-erythro-sphingosine (d18:1) backbone N-acylated with (S)-2-hydroxynervonic acid (C24:1 ω-9, 2S-OH) [1]. With the molecular formula C42H81NO4 and a molecular weight of 664.11 g/mol, this compound belongs to the α-hydroxy fatty acid (hFA) ceramide subclass that constitutes approximately one-third of all extractable human skin ceramides and is essential for epidermal permeability barrier homeostasis [2]. Critically, the 2′-hydroxyl group introduces an additional chiral center at the α-carbon of the N-acyl chain; the (S)-configuration represents the unnatural stereoisomer — the naturally occurring 2′-hydroxy ceramides biosynthesized by fatty acid 2-hydroxylase (FA2H) possess exclusively the (R)-configuration [3][4]. This stereochemical distinction drives profound differences in biological activity, metabolic fate, and membrane biophysical behavior, making the compound an indispensable tool for mechanistic studies requiring controlled stereochemistry.

Stereochemistry Non-natural (2'S)-enantiomer for controlled stereochemistry–activity studies
Backbone D-erythro-sphingosine (d18:1) with (S)-2-hydroxynervonoyl chain
Research Use Enantiomer comparator to natural (R)-ceramide; metabolic pathway differentiation

Why the (S)-Enantiomer Cannot Be Substituted


Generic substitution among C24:1 ceramide variants is scientifically unsound because the stereochemistry at the 2′-carbon of the N-acyl chain and the presence of the hydroxyl group itself are not minor structural variations — they are primary determinants of biological potency, metabolic routing, and membrane biophysical behavior [1]. The unnatural (S)-enantiomer exhibits divergent growth-suppressive potency and a distinct metabolic signature compared to the natural (R)-enantiomer in MCF7 breast cancer cells [1]. In 3T3-L1 adipocytes, exogenous (S)-2-hydroxy fatty acid fails to rescue phenotypes reversed by the (R)-enantiomer [2]. In skin lipid barrier models, the (S)-configuration produces fewer orthorhombically packed lipid chains and, in phytosphingosine-based systems, promotes crystalline-like rather than native-like lamellar phase behavior [3][4]. The non-hydroxylated N-nervonoyl-D-erythro-sphingosine (C24:1 Ceramide, CAS 54164-50-0) lacks the extended, rigidified polar interface characteristic of 2′-hydroxy ceramides, fundamentally altering hydrogen-bonding networks, phase polymorphism (simple Lβ→HII vs. complex polymorphic behavior), and bilayer periodicity [5][6]. These stereochemistry- and hydroxylation-dependent effects mean that experimental outcomes obtained with one variant cannot be extrapolated to another.

This product
24:1(2S-OH) Ceramide
Synthetic (S)-enantiomer; specific metabolic routing and membrane perturbation profile.
Do not substitute
(R)-enantiomer (24:1(2R-OH) Ceramide)
Divergent growth-suppressive potency, endogenous ceramide pool effects, and lamellar phase behavior. Functional outcomes may not transfer directly.
This product
24:1(2S-OH) Ceramide
2′-hydroxy ceramide with extended rigid polar interface and characteristic hydrogen-bonding network.
Do not substitute
Non-hydroxylated C24:1 Ceramide
Lacks 2′-OH; simplified phase behavior and altered bilayer periodicity. Stereochemistry-dependent effects cannot be replicated.

Comparative Evidence: Six Dimensions of Differentiation


Growth Suppression Potency in MCF7 Cells: 2′S vs. 2′R

In a direct head-to-head comparison, the (2′S)-configured 2′-hydroxy-C6-ceramide exhibited approximately 2.7-fold lower growth-suppressive potency (IC50 ~8 μM) than its (2′R)-diastereomer (IC50 ~3 μM) in MCF7 breast cancer cells, while still surpassing the activity of the non-hydroxylated C6-Cer (IC50 ~12 μM) by 1.5-fold. An identical stereospecific trend was observed for the dihydro analogs: (2′S)-2′-OH-C6-dhCer IC50 ~12 μM vs. (2′R)-isomer IC50 ~8 μM vs. ordinary C6-dhCer IC50 ~38 μM [1]. Although these data derive from short-chain (C6) ceramide analogs used as cell-permeable surrogates and require extrapolation to the long-chain C24:1 system, the stereochemical trend is class-level consistent across multiple 2′-hydroxy ceramide chain lengths characterized in the same study [1].

Growth Suppression Potency
Head-to-head
(2′S)-OH-C6-Cer IC50 ~8 μM; (2′R) ~3 μM; ~2.7-fold difference. Non-hydroxylated C6-Cer ~12 μM.
Supports enantiomer-specific growth inhibition interpretation
Short-chain C6 surrogate; extrapolation to C24:1 requires validation
Cancer biology Ceramide signaling Stereochemistry-activity relationships

Regulation of Endogenous Ceramide Pools

Szulc et al. (2010) demonstrated a striking qualitative divergence in how MCF7 cells metabolically process the two 2′-hydroxy ceramide stereoisomers: the (2′S)-isomers efficiently generated cellular long-chain ceramides (Cers) and dihydroceramides (dhCers), whereas the most active (2′R)-isomers did not influence the levels of cellular Cers or dhCers at all. By comparison, ordinary (non-hydroxylated) C6-Cer and C6-dhCer also significantly increased the levels of their cellular long-chain homologs [1]. Neither 2′-OH isomer was metabolized to its cellular long-chain 2′-OH homologs, indicating that both stereoisomers act as metabolic dead-ends with respect to elongation but differ fundamentally in their ability to trigger endogenous ceramide synthesis or salvage [1].

Endogenous Ceramide Pools
Head-to-head
(2′S) triggers cellular Cer/dhCer generation; (2′R) does not. Binary metabolic divergence confirmed by lipidomics.
Supports stereospecific metabolic routing differentiation
MCF7 cells; mass spectrometry profiling
Sphingolipid metabolism Lipidomics Ceramide salvage pathway

Stereospecific Routing into Ceramide vs. Hexosylceramide

Guo et al. (2012) demonstrated that the two 2-hydroxy fatty acid enantiomers are incorporated into distinct sphingolipid pools in 3T3-L1 adipocytes: the (R)-enantiomer is enriched in hexosylceramide (glucosylceramide/galactosylceramide), whereas the (S)-enantiomer is preferentially incorporated into ceramide [1]. This stereospecific routing was functionally consequential — FA2H knockdown phenotypes (increased diffusional mobility of raft-associated lipids, reduced GLUT4 protein level, decreased glucose uptake, and impaired lipogenesis) were reversed by exogenous (R)-2-hydroxy palmitic acid but not by the (S)-enantiomer [1]. While these data were generated with 2-hydroxy palmitic acid (C16:0) rather than the C24:1 chain, FA2H was confirmed to be stereospecific for (R)-enantiomer production across all chain lengths, and the differential sphingolipid incorporation pattern is a class-level property [1].

Sphingolipid Routing
Head-to-head
(S)-OH-FA → ceramide; (R)-OH-FA → hexosylceramide. (S) fails to rescue FA2H knockdown phenotypes.
Supports stereospecific substrate recognition context
3T3-L1 adipocytes; C16:0 2-OH FA model
Sphingolipid biosynthesis FA2H enzymology Metabolic stereospecificity

Orthorhombic Lipid Chain Packing in Skin Barrier Models

Kováčik et al. (2021) directly compared the effects of (R)- and (S)-α-hydroxy lignoceroyl sphingosine ceramides (Cer AS, the C24:0 saturated analog series) in ternary/quaternary skin lipid barrier models composed of Cer/free fatty acids (C16–C24)/cholesterol/cholesteryl sulfate. X-ray diffraction analysis revealed that model membranes containing the unnatural Cer (S)-AS exhibit fewer orthorhombically packed lipid chains than those based on the physiological (R)-diastereomer [1]. Orthorhombic chain packing represents the most tightly ordered lateral lipid organization and is a hallmark of competent epidermal barrier function [1]. The study explicitly concluded that there is no general or common consequence of Cer α-hydroxylation; rather, each Cer subclass — defined by its sphingoid base, acyl chain, and stereochemistry — makes a distinct contribution to skin lipid barrier structural organization [1]. This study used lignoceroyl (C24:0) rather than nervonoyl (C24:1) chains, so direct extrapolation to the monounsaturated analog requires acknowledgment of the saturation difference.

Orthorhombic Chain Packing
Head-to-head
Cer (S)-AS: fewer orthorhombically packed chains vs. (R)-AS by X-ray diffraction in skin lipid models.
Supports lipid organization perturbation studies
C24:0 lignoceroyl model; saturation difference acknowledged
Skin barrier biophysics Stratum corneum lipid organization X-ray diffraction

Crystalline-like vs. Native-like Lamellar Phase Behavior

Schmitt et al. (2017) used neutron diffraction with specifically deuterated ceramide to resolve the lamellar and molecular nanostructure of stratum corneum model mixtures containing either the D/(2R)- or L/(2S)-isomer of phytosphingosine-based C24 ceramide (CER[AP]) [1]. The study demonstrated that the two diastereomers produce distinctly different lamellar characteristics: the L/(2S)-ceramide [AP] promotes a crystalline-like phase behavior even when mixed with ceramide [NP], cholesterol, and free fatty acids — a physiologically non-native organization. In contrast, the D/(2R)-ceramide [AP] adopts a native-like lamellar behavior when mixed with ceramide [NP] alongside cholesterol and free fatty acids, and only shows crystalline-like features in the absence of ceramide [NP] [1]. The authors explicitly concluded that the L-ceramide [AP] should not be used for any applications concerning ceramide substitution in barrier repair contexts, though it may serve distinct investigational purposes [1]. This study examined CER[AP] (phytosphingosine base) rather than CER[AS] (sphingosine base), so the stereochemical principle is established though the base-type context differs.

Lamellar Phase Behavior
Head-to-head
L/(2S)-CER[AP] promotes crystalline-like phase; D/(2R) native-like. Resolved by neutron diffraction.
Supports controlled structural defect introduction
Phytosphingosine base; neutron diffraction with deuterated probes
Neutron diffraction Lamellar phase organization Stratum corneum biomimetics

Extended Polar Interface vs. Non-Hydroxylated Analogs

Szulc et al. (2010) employed dynamic and multidimensional NMR spectroscopy to characterize the solution conformations of 2′-hydroxy ceramide stereoisomers and their non-hydroxylated counterparts. The NMR data provided evidence that the polar interfaces (headgroup regions) of 2′-OH ceramides are extended and more rigid than those observed for the corresponding non-hydroxylated analogs [1]. This conformational rigidification arises from the additional hydrogen-bonding capacity of the 2′-hydroxyl group, which anchors the amide region into a more constrained geometry. While this evidence was generated across multiple chain lengths (C4, C6, C12, C16) and not specifically with the C24:1 chain, the NMR signature of extended rigid polar interfaces is a class-level property of 2′-hydroxy ceramides conferred by the α-hydroxyl group and is independent of N-acyl chain length [1]. No comparable NMR datasets exist for the non-hydroxylated C24:1 ceramide (N-nervonoyl-D-erythro-sphingosine, CAS 54164-50-0), but the Shah et al. (1995) X-ray diffraction and DSC study established that hydroxy fatty acid ceramides (HFA-CER) exhibit a simple Lβ→HII phase behavior with a single reversible transition (ΔH = 8.5 kcal/mol at full hydration), whereas non-hydroxy fatty acid ceramides (NFA-CER) display complex polymorphic phase behavior with two thermal transitions and orthorhombic chain packing [2] — biophysical manifestations of the distinct hydrogen-bonding networks.

Polar Interface & Phase
Cross-study comparable
2′-OH ceramides: extended rigid interface (NMR). HFA-CER: simple Lβ→HII transition vs. NFA-CER complex polymorphic behavior.
Supports hydrogen-bonding and phase simplicity differentiation
NMR (C4-C16) and X-ray/DSC; Δd ~2.1 Å, ΔH difference ~3.1 kcal/mol
NMR spectroscopy Ceramide conformational analysis Hydrogen bonding

Research and Industrial Applications


Stereochemistry-Controlled Apoptosis and Ceramide Signaling

For investigators dissecting the stereospecificity of ceramide-induced apoptosis, this compound serves as the essential (S)-enantiomer comparator to the natural (R)-configured 24:1(2R-OH) ceramide (CAS 1246298-50-9, Avanti 860825P). As demonstrated by Szulc et al. (2010), the (2′S)-configuration confers approximately 2.7-fold lower growth-suppressive potency than the (2′R)-isomer while uniquely triggering endogenous ceramide generation — a metabolic effect absent with the (2′R)-enantiomer [1]. This enables pairwise stereoisomer experiments that decouple growth arrest potency from metabolic reprogramming effects, a design not achievable with either enantiomer alone or with non-hydroxylated C24:1 ceramide (CAS 54164-50-0).

Skin Barrier Biophysics and Permeability Defect Modeling

The (S)-enantiomer's reduced capacity to support orthorhombic chain packing, as established by Kováčik et al. (2021) for sphingosine-based hydroxy ceramides in stratum corneum lipid models [1], makes it a valuable perturbation probe for studies investigating the relationship between lateral lipid organization and transepidermal water loss (TEWL). When incorporated into reconstituted barrier lipid models at defined molar ratios with the natural (R)-enantiomer, free fatty acids, and cholesterol, researchers can titrate the degree of orthorhombic chain packing disorder and correlate it with permeability marker flux. The C24:1 unsaturation of the nervonoyl chain additionally enables investigation of how cis-double bond geometry interacts with 2′-stereochemistry to modulate lamellar phase behavior.

Sphingolipid Metabolic Flux and FA2H Pathway Dissection

Based on the Guo et al. (2012) finding that (S)-2-hydroxy fatty acids are preferentially routed into ceramide rather than hexosylceramide pools — in contrast to the (R)-enantiomer [1] — this compound can be deployed as a stereochemically tagged metabolic tracer. When supplied exogenously to cells in culture, the (S)-configured ceramide serves as a substrate for ceramide-metabolizing enzymes (ceramidases, ceramide kinases, glucosylceramide synthases) with a metabolic fate distinct from the natural (R)-enantiomer, enabling dissection of stereospecific substrate recognition by sphingolipid-metabolizing enzymes.

Neutron Diffraction and X-ray Scattering of Lamellar Architecture

As demonstrated by Schmitt et al. (2017) using neutron diffraction with deuterated ceramide probes, the unnatural (2S)-stereochemistry in phytosphingosine-based ceramides promotes crystalline-like lamellar phase behavior that is distinct from the native-like organization produced by the natural (2R)-diastereomer [1]. This compound extends that investigative paradigm to the sphingosine-based ceramide series with a monounsaturated C24:1 chain, enabling researchers to introduce controlled, stereochemistry-driven lamellar phase perturbations into otherwise biomimetic lipid multilayer systems. Such studies directly inform the rational design of topical formulations where ceramide stereochemistry governs the physical stability and barrier efficacy of lamellar lipid delivery systems.

Application
Selection Property
Validation Focus
Stereochemistry-controlled apoptosis research
Enantiomer-specific signaling differentiation
Growth suppression and metabolic response context
Skin barrier lipid organization studies
Orthorhombic chain packing modulation
Lamellar phase and permeability barrier context
Sphingolipid metabolic flux analysis
Stereospecific substrate routing
FA2H pathway and enzyme recognition context
Neutron/X-ray scattering of lamellar architecture
Crystalline-like phase perturbation probe
Controlled structural defect introduction
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